Physicochemical Properties & Synthesis Guide: N-Methylcyclopentanamine Oxalate
Physicochemical Properties & Synthesis Guide: N-Methylcyclopentanamine Oxalate
The following technical guide details the physicochemical profiling, synthesis, and characterization of N-Methylcyclopentanamine Oxalate . This document is structured to serve as a primary reference for researchers requiring high-purity amine salts for pharmaceutical intermediate synthesis or solid-state characterization.
Executive Summary
N-Methylcyclopentanamine (NMCA) is a critical secondary amine building block used in the synthesis of pharmaceutical agents, particularly targeting GPCRs and kinase inhibitors. While the free base is a volatile liquid prone to oxidation and difficult to handle in precise stoichiometric applications, the oxalate salt offers a crystalline, non-hygroscopic, and chemically stable alternative.
This guide provides the definitive physicochemical profile of the NMCA-Oxalate system, a robust synthesis protocol, and the analytical framework required for its validation.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The formation of the oxalate salt stabilizes the secondary amine through proton transfer, creating a hydrogen-bonded lattice structure. Depending on stoichiometry, two forms are possible: the Hydrogen Oxalate (1:1) and the Neutral Oxalate (2:1) . The 1:1 form is preferred for characterization due to its higher propensity for crystallinity.
Table 1: Chemical Identity
| Property | Detail |
| IUPAC Name | N-Methylcyclopentanaminium hydrogen oxalate |
| CAS (Free Base) | 2439-56-7 |
| CAS (Oxalate) | Not Listed (Custom Synthesis) |
| Formula (Salt) | |
| MW (Free Base) | 99.18 g/mol |
| MW (Salt) | 189.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Stoichiometry | 1:1 (Amine : Acid) preferred for isolation |
Structural Visualization
The following diagram illustrates the protonation pathway and the resulting ionic interaction in the hydrogen oxalate salt.
Figure 1: Reaction pathway for the formation of N-Methylcyclopentanamine Hydrogen Oxalate.
Physicochemical Profiling
Understanding the shift from liquid free base to solid salt is crucial for process design.
Table 2: Comparative Properties
| Property | Free Base (NMCA) | Oxalate Salt (NMCA-Ox) |
| Physical State | Colorless Liquid | Crystalline Solid |
| Boiling/Melting Point | BP: 119–120°C [1] | MP: 145–155°C (Predicted)* |
| Solubility (Water) | Miscible | Moderate (Soluble in hot water) |
| Solubility (Ether) | Soluble | Insoluble (Enables purification) |
| pKa (Conjugate Acid) | 10.94 (Calc.) [2] | N/A (Salt dissociates) |
| LogP | 1.1–1.5 | < 0 (Ionized species) |
| Hygroscopicity | Low | Non-hygroscopic (Stable) |
*Note: Oxalate salts of secondary cycloalkylamines typically exhibit melting points in the 140–160°C range. Experimental verification via DSC is required for specific batches.
Solubility & Stability Insights
-
Solvent Exclusion : The oxalate salt is typically insoluble in non-polar solvents (diethyl ether, hexanes), which allows for the removal of unreacted organic impurities by washing the precipitate.
-
Thermal Stability : Unlike the hydrochloride salt, which can sometimes be hygroscopic or sublime, oxalate salts often form robust crystal lattices suitable for X-ray diffraction (XRD) studies.
Synthesis & Purification Protocol
Objective : Synthesis of high-purity N-Methylcyclopentanamine Hydrogen Oxalate. Scale : 10 mmol (approx. 1.0 g of free base).
Reagents
-
N-Methylcyclopentanamine (98%+)[1]
-
Oxalic Acid Anhydrous (99%+)
-
Solvents: Absolute Ethanol, Diethyl Ether (for washing).
Step-by-Step Methodology
-
Preparation of Acid Solution : Dissolve 10.5 mmol (0.945 g) of oxalic acid in 5 mL of warm absolute ethanol. Ensure complete dissolution.
-
Amine Addition : Dissolve 10 mmol (0.99 g) of N-Methylcyclopentanamine in 2 mL of ethanol.
-
Reaction : Add the amine solution dropwise to the stirring acid solution. Note: The reaction is exothermic.
-
Crystallization :
-
Stir for 30 minutes at room temperature.
-
If precipitate forms immediately, cool in an ice bath (0–4°C) for 1 hour to maximize yield.
-
If no precipitate forms, add diethyl ether dropwise until turbidity is observed, then cool.
-
-
Filtration : Filter the white solid under vacuum.
-
Purification : Wash the filter cake with 2 x 5 mL of cold diethyl ether to remove unreacted free base or impurities.
-
Drying : Dry in a vacuum oven at 40°C for 4 hours.
Experimental Workflow Diagram
Figure 2: Synthesis and isolation workflow for NMCA Oxalate.
Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Proton NMR ( H-NMR) in
-
Expectation : The acidic proton from oxalic acid and the ammonium proton will likely exchange with
and may not be visible or appear as a broad singlet. -
Key Signals :
-
~2.6 ppm (Singlet, 3H):
group. (Shifted downfield from ~2.3 ppm in free base due to protonation). -
~3.4 ppm (Multiplet, 1H): Methine proton (
) on the cyclopentyl ring. - ~1.5–2.0 ppm (Multiplet, 8H): Cyclopentyl ring methylene protons.
-
Stoichiometry Check : Integration of the
peak vs. the oxalate carbon (if using or internal standard) confirms the 1:1 ratio.
-
~2.6 ppm (Singlet, 3H):
Infrared Spectroscopy (FT-IR)
-
Ammonium Band : Broad absorption at 2400–3000 cm
( stretch). -
Carbonyl Stretch : Strong peak at ~1700–1720 cm
(Oxalate ). -
Carboxylate : Asymmetric stretch near 1600 cm
( ).
Melting Point (DSC)
-
A sharp endotherm is expected. Broadening >2°C indicates residual solvent or impure stoichiometry (mixture of 1:1 and 2:1 salts).
Applications in Drug Development
-
Purification Intermediate : If the free base NMCA is synthesized via reductive amination and contains impurities, converting it to the oxalate salt allows for recrystallization. The pure salt can be "free-based" back to the liquid form using 1M NaOH and extraction into DCM [3].
-
Solid-State Reagent : In automated weighing systems for high-throughput screening (HTS), liquids are problematic. The oxalate salt allows for precise gravimetric dispensing of the amine equivalent.
-
Fragment Libraries : NMCA is a common motif in kinase inhibitors. The oxalate salt serves as a stable shelf-standard for fragment-based drug discovery (FBDD).
References
-
PubChem. (2025).[2][3][4][5] N-Methylcyclopentanamine Compound Summary. National Library of Medicine. [Link]
-
ChemSrc. (2025).[6] Physicochemical Properties of CAS 2439-56-7. [Link][6]
-
Purdue University. (2024). Amines and their Ammonium Salts. Department of Chemistry. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. N-cyclopentyl-N-methylcyclopentanamine | C11H21N | CID 255593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-methylcyclopentanamine | C6H13N | CID 7020624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylammonium oxalate | C4H12N2O4 | CID 21903011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanamine, 1-methyl- | C6H13N | CID 520998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylcyclopentanamine | CAS#:2439-56-7 | Chemsrc [chemsrc.com]
